molecular formula C17H22BrNO4 B1393597 tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate CAS No. 895525-73-2

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1393597
CAS No.: 895525-73-2
M. Wt: 384.3 g/mol
InChI Key: YKOKNSPJTCUZOQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzo[d][1,3]dioxine ring fused with a piperidine ring, which is further substituted with a tert-butyl ester and a bromine atom. Such structural features make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxine core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The tert-butyl ester group is then introduced via esterification, and the bromine atom is added through a halogenation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process might also be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of certain atoms within the molecule.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom might yield a variety of substituted derivatives, while hydrolysis of the ester group would produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a crucial role in its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-chloro-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl 6-fluoro-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with a fluorine atom instead of bromine.

    tert-Butyl 6-iodo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4’-piperidine]-1’-carboxylate lies in its specific combination of substituents and the resulting chemical properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules, distinguishing it from its halogenated analogs.

Biological Activity

tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate (CAS Number: 895525-73-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₇H₂₂BrNO₄
  • Molecular Weight : 384.265 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 474.4 ± 45.0 °C at 760 mmHg
  • Flash Point : 240.7 ± 28.7 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing potential applications in cancer therapy and antimicrobial treatments.

Antitumor Activity

Recent studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, analogs have shown preferential suppression of tumor cell lines such as A549 (lung cancer) compared to non-tumor fibroblasts . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

CompoundCell LineIC50 Value (µM)
Compound AA5495.0
Compound BHeLa3.5
tert-butyl derivativeA549Not yet determined

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : The ability to trigger programmed cell death pathways in cancer cells is a significant area of research.
  • Biofilm Disruption : Recent studies highlight the importance of disrupting biofilm formation in bacterial infections, suggesting that this compound may have a role in preventing biofilm-associated resistance mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Study on Antitumor Effects

A study focusing on the antitumor effects of a similar compound reported that it significantly inhibited the growth of A549 cells with an IC50 value lower than that of standard chemotherapeutic agents . This suggests that further exploration into the synthesis and modification of this compound could yield promising results for cancer treatment.

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy against MRSA strains, where a related compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 1 µg/mL against resistant strains . This indicates that tert-butyl derivatives might serve as lead compounds in developing new antibiotics.

Properties

IUPAC Name

tert-butyl 6-bromospiro[4H-1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(20)19-8-6-17(7-9-19)21-11-12-10-13(18)4-5-14(12)22-17/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOKNSPJTCUZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)OCC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680981
Record name tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895525-73-2
Record name tert-Butyl 6-bromo-1'H,4H-spiro[1,3-benzodioxine-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate

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